![molecular formula C15H10F2N2OS B4729507 1-[3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B4729507.png)
1-[3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridin-2-yl]ethanone
Overview
Description
1-[3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridin-2-yl]ethanone, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for cancer and autoimmune diseases.
Mechanism of Action
1-[3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridin-2-yl]ethanone selectively inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By blocking BTK, this compound prevents the activation and proliferation of malignant B-cells and autoreactive B-cells in autoimmune diseases. In addition, this compound has been shown to inhibit the activity of interleukin-2-inducible T-cell kinase (ITK), another enzyme involved in T-cell receptor signaling.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in B-cells and inhibit their migration and adhesion to the bone marrow microenvironment. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), in autoimmune diseases. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed.
Advantages and Limitations for Lab Experiments
1-[3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridin-2-yl]ethanone has several advantages for lab experiments, including its high potency and selectivity for BTK and ITK, its favorable safety profile, and its ability to induce apoptosis in B-cells. However, this compound has some limitations, including its low solubility in aqueous solutions, which may limit its bioavailability in vivo, and its potential for off-target effects on other kinases.
Future Directions
There are several future directions for the development of 1-[3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridin-2-yl]ethanone. One direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction is the evaluation of its combination with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance its anti-tumor activity. Finally, the clinical development of this compound in patients with B-cell malignancies and autoimmune diseases is an important future direction, which will provide valuable information on its safety and efficacy in humans.
Scientific Research Applications
1-[3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridin-2-yl]ethanone has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown potent activity against B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL), as well as autoimmune diseases, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).
properties
IUPAC Name |
1-[3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridin-2-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS/c1-7(20)14-13(18)10-4-5-12(19-15(10)21-14)9-3-2-8(16)6-11(9)17/h2-6H,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSQUSLRDNHQDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=C(C=C(C=C3)F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.